molecular formula C11H15Br2N3O2 B8053017 tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B8053017
M. Wt: 381.06 g/mol
InChI Key: XEPFRIWUCRVVMV-UHFFFAOYSA-N
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Description

Tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: is a chemical compound with a complex structure, characterized by the presence of bromine atoms and a tert-butyl group attached to a dihydroimidazo[1,5-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting with the formation of the dihydroimidazo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination reactions introduce bromine atoms at the 1 and 3 positions of the ring system. Finally, the tert-butyl group is introduced via esterification using tert-butanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain efficiency and safety. The choice of solvents, reagents, and reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The bromine atoms can be oxidized to form bromine-containing derivatives.

  • Reduction: : Reduction reactions can be used to convert the bromine atoms to hydrogen atoms.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine dioxide (BrO₂) and other bromine oxides.

  • Reduction: : Dibromohydrazine derivatives.

  • Substitution: : Azides, amines, and other nucleophilic substitution products.

Scientific Research Applications

Tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Studied for its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the tert-butyl group play crucial roles in these interactions, affecting the compound's binding affinity and reactivity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: can be compared with other similar compounds, such as:

  • Tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

  • Tert-Butyl 3-(Hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

  • 7-tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate

Properties

IUPAC Name

tert-butyl 1,3-dibromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2N3O2/c1-11(2,3)18-10(17)15-4-5-16-7(6-15)8(12)14-9(16)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPFRIWUCRVVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(N=C2Br)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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